molecular formula C17H12N4 B10843978 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile CAS No. 20954-77-2

4-Amino-2,6-diphenylpyrimidine-5-carbonitrile

Cat. No. B10843978
CAS RN: 20954-77-2
M. Wt: 272.30 g/mol
InChI Key: RVAUJCJDJMOIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C17H12N4. It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile typically involves the condensation of benzaldehyde derivatives with malononitrile and guanidine under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring .

Industrial Production Methods

the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors.

    Medicine: It has been investigated for its anticancer properties, particularly as an inhibitor of the epidermal growth factor receptor (EGFR).

    Industry: Potential applications in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the ATP-binding site of the receptor and inhibiting its kinase activity. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

4-Amino-2,6-diphenyl-pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:

    2-Amino-4,6-diphenyl-pyrimidine-5-carbonitrile: Similar structure but different substitution pattern.

    4-Amino-2,6-diphenyl-pyrimidine-5-carboxamide: Contains a carboxamide group instead of a carbonitrile group.

    4-Amino-2,6-diphenyl-pyrimidine-5-thiol: Contains a thiol group instead of a carbonitrile group.

These compounds share similar core structures but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity.

properties

CAS RN

20954-77-2

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

4-amino-2,6-diphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C17H12N4/c18-11-14-15(12-7-3-1-4-8-12)20-17(21-16(14)19)13-9-5-2-6-10-13/h1-10H,(H2,19,20,21)

InChI Key

RVAUJCJDJMOIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.